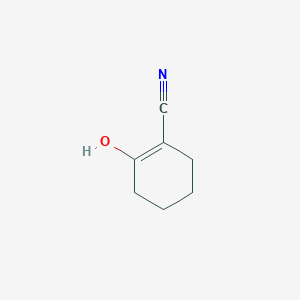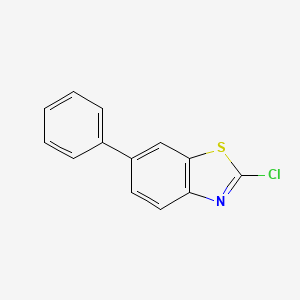
(R)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-a-Phenyl-1-pyrrolidineethanamine dihydrochloride is a chiral amine compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which include a phenyl group attached to a pyrrolidine ring, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-a-Phenyl-1-pyrrolidineethanamine dihydrochloride typically involves the reduction of ®-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride. This method starts with the preparation of ®-3-aminopiperidin-2-one hydrochloride from ®-methyl-2,5-diaminopentanoate dihydrochloride or ®-2,5-diaminopentanoic acid hydrochloride .
Industrial Production Methods
In industrial settings, the production of ®-a-Phenyl-1-pyrrolidineethanamine dihydrochloride may involve large-scale synthesis using similar reduction methods. The process is optimized to ensure high yield and purity, often involving recrystallization and purification steps to obtain the final product in its dihydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
®-a-Phenyl-1-pyrrolidineethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
®-a-Phenyl-1-pyrrolidineethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of ®-a-Phenyl-1-pyrrolidineethanamine dihydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter systems, influencing pathways related to neurological functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to ®-a-Phenyl-1-pyrrolidineethanamine dihydrochloride include:
- ®-3-Aminopiperidine dihydrochloride
- (S)-3-Aminopiperidine dihydrochloride
- Pyrrolopyrazine derivatives
Uniqueness
What sets ®-a-Phenyl-1-pyrrolidineethanamine dihydrochloride apart from similar compounds is its specific chiral configuration and the presence of both a phenyl group and a pyrrolidine ring.
Propiedades
Fórmula molecular |
C12H20Cl2N2 |
|---|---|
Peso molecular |
263.2 g/mol |
Nombre IUPAC |
(1R)-1-phenyl-2-pyrrolidin-1-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11;;/h1-3,6-7,12H,4-5,8-10,13H2;2*1H/t12-;;/m0../s1 |
Clave InChI |
VTCVLRYWGCNNHP-LTCKWSDVSA-N |
SMILES isomérico |
C1CCN(C1)C[C@@H](C2=CC=CC=C2)N.Cl.Cl |
SMILES canónico |
C1CCN(C1)CC(C2=CC=CC=C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-[(5-bromo-2-pyridinyl)amino]ethyl]Phenol](/img/structure/B1510918.png)


![3-Phenyl-2,8-diazaspiro[4.5]decan-1-one dihydrochloride](/img/structure/B1510936.png)
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-nitropropan-1-ol](/img/structure/B1510937.png)

![4-Amino-3-iodo-1-(2-c-methyl-beta-d-ribofuranosyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B1510939.png)

![Methyl 4-(7-bromo-5-cyanobenzo[d]oxazol-2-yl)benzoate](/img/structure/B1510946.png)
![2-Chloro-3-[2-(hydroxymethyl)pyrrolidin-1-yl]phenol](/img/structure/B1510948.png)

![3-Methyl-7-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1510950.png)
![3-Chloro-4-(imidazo[1,2-a]pyridin-7-yloxy)aniline](/img/structure/B1510951.png)
